molecular formula C19H21ClN2O5S B2766688 5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953962-74-8

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2766688
CAS RN: 953962-74-8
M. Wt: 424.9
InChI Key: ZLFJGKLLDVXCKB-UHFFFAOYSA-N
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Description

This compound is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . It belongs to the class of organic compounds known as indolines .


Synthesis Analysis

The synthesis of this compound has been reported . It has been used as an intermediate in the synthesis of glyburide .


Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Its molecular weight is 368.84 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be an intermediate in the synthesis of glyburide .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 209-214 °C .

Scientific Research Applications

Safety And Hazards

While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-8-7-15(20)11-18(16)28(24,25)21-12-19(23)22-9-10-27-17(13-22)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFJGKLLDVXCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

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